REACTION_CXSMILES
|
[Cl-].[NH4+].C[NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:7][C:6]=1[N+:19]([O-:21])=[O:20].C(OCC)(=O)C.ClCCl>CO.[Fe]>[N+:19]([C:6]1[CH:7]=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH:9]=[CH:10][C:5]=1[NH2:4])([O-:21])=[O:20].[N:16]1[CH:17]=[CH:18][C:13]([CH2:12][O:11][C:8]2[CH:7]=[C:6]([NH2:19])[C:5]([NH2:4])=[CH:10][CH:9]=2)=[CH:14][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.573 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=C(C=C1)OCC1=CC=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.358 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0.573 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.358 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The slurry was rapidly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A single necked 50 ml flask fitted with a Teflon stirrer
|
Type
|
CUSTOM
|
Details
|
Claisen head fitted with a rubber septa
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
with gentle heating
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
WAIT
|
Details
|
to be complete after 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
A sintered filtered funnel (60 ml, medium grade sintered) was packed with Celite (20 mm thick)
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture was filtered through the pad of Celite
|
Type
|
WASH
|
Details
|
the flask rinsed with hot methanol (2×25 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtered pad washed with more hot methanol (2×40 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The recovered material was dissolved in 50 ml cold water
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)OCC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.14 mmol | |
AMOUNT: MASS | 0.525 g |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)COC=1C=C(C(=CC1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl-].[NH4+].C[NH:4][C:5]1[CH:10]=[CH:9][C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)=[CH:7][C:6]=1[N+:19]([O-:21])=[O:20].C(OCC)(=O)C.ClCCl>CO.[Fe]>[N+:19]([C:6]1[CH:7]=[C:8]([O:11][CH2:12][C:13]2[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=2)[CH:9]=[CH:10][C:5]=1[NH2:4])([O-:21])=[O:20].[N:16]1[CH:17]=[CH:18][C:13]([CH2:12][O:11][C:8]2[CH:7]=[C:6]([NH2:19])[C:5]([NH2:4])=[CH:10][CH:9]=2)=[CH:14][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.573 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
methyl 2-nitro-4-(pyridin-4-ylmethoxy)aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC1=C(C=C(C=C1)OCC1=CC=NC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.358 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
0.573 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.358 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The slurry was rapidly stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A single necked 50 ml flask fitted with a Teflon stirrer
|
Type
|
CUSTOM
|
Details
|
Claisen head fitted with a rubber septa
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
with gentle heating
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux
|
Type
|
WAIT
|
Details
|
to be complete after 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
A sintered filtered funnel (60 ml, medium grade sintered) was packed with Celite (20 mm thick)
|
Type
|
FILTRATION
|
Details
|
The hot reaction mixture was filtered through the pad of Celite
|
Type
|
WASH
|
Details
|
the flask rinsed with hot methanol (2×25 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filtered pad washed with more hot methanol (2×40 ml)
|
Type
|
CUSTOM
|
Details
|
The combined filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The recovered material was dissolved in 50 ml cold water
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=CC(=C1)OCC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.14 mmol | |
AMOUNT: MASS | 0.525 g |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)COC=1C=C(C(=CC1)N)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |